molecular formula C10H9NO B1590295 3-Methylisoquinolin-7-ol CAS No. 63485-73-4

3-Methylisoquinolin-7-ol

Cat. No. B1590295
CAS RN: 63485-73-4
M. Wt: 159.18 g/mol
InChI Key: UWFGJQKHZPXWKV-UHFFFAOYSA-N
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Description

3-Methylisoquinolin-7-ol, also known as MIQ, is a naturally occurring alkaloid found in a variety of plants, including the opium poppy (Papaver somniferum). It is a member of the isoquinoline alkaloid family and is structurally related to other compounds such as morphine and codeine. MIQ has been shown to possess a variety of biological activities, including analgesic, anti-inflammatory, antidiabetic, and neuroprotective properties. In recent years, MIQ has become an important tool for scientists and researchers as it can be used to study a wide range of biochemical and physiological processes.

Scientific Research Applications

Synthesis of Isoquinoline Alkaloids

Isoquinoline alkaloids are a significant class of natural compounds known for their diverse biological activities. “3-Methylisoquinolin-7-ol” can serve as a precursor in the synthesis of these alkaloids. The development of new methods for efficient synthesis of isoquinoline and its derivatives is a key area of research due to their use as components of anti-cancer, anti-malarial, and other drugs .

Catalyst-free Processes in Water

The compound’s potential in facilitating catalyst-free synthetic processes in water is noteworthy. This approach aligns with the green chemistry principles, aiming to reduce the environmental impact of chemical synthesis. Such processes are particularly valuable in the pharmaceutical industry, where the demand for sustainable production methods is increasing .

Isoquinolinium Salts and Dyes Industry

Research into the synthesis of isoquinolinium salts, which are derived from isoquinoline compounds like “3-Methylisoquinolin-7-ol,” is likely to attract attention due to their application in the dyes industry. These salts are used for their coloring properties and stability .

Anticancer and Antioxidant Activities

Isoquinoline derivatives exhibit a broad spectrum of biological activities, including anticancer and antioxidant properties. “3-Methylisoquinolin-7-ol” can be a key intermediate in the synthesis of compounds that target these activities, contributing to the development of new therapeutic agents .

Anti-inflammatory and Antimicrobial Applications

The structural motif of isoquinoline is integral to compounds with anti-inflammatory and antimicrobial effects. As such, “3-Methylisoquinolin-7-ol” could play a role in the synthesis of new molecules aimed at treating conditions related to inflammation and microbial infections .

properties

IUPAC Name

3-methylisoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-4-8-2-3-10(12)5-9(8)6-11-7/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFGJQKHZPXWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70490691
Record name 3-Methylisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70490691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisoquinolin-7-ol

CAS RN

63485-73-4
Record name 3-Methylisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70490691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Methoxy-3-methylisoquinoline (15 g, 89 mmol, 1 equiv.) was dissolved in methylene chloride (150 mL). A 1.0 M solution of BBr3 in methylene chloride (240 mL, 240 mmol, 2.7 equiv.) was added slowly to this solution at room temperature observing a slight exotherm. This solution was stirred at room temperature for 2.5 hours. After cooling to 0° C., methanol (150 mL) was added slowly to quench the reaction. The solution was stirred for an additional 15 minutes. The solution was concentrated under reduced pressure and treated with methanol (150 mL) and concentrated under reduced pressure. The resulting oil was treated with saturated aqueous sodium bicarbonate slowly with stirring until a pH˜7-8 was achieved. The solid resulting was collected under vacuum filtration and was washed with water (300 mL) and methylene chloride (200 mL) giving a tan solid which was dried in a vacuum oven at 50° C. overnight to give 3-methylisoquinolin-7-ol (13.1 g, 92% yield).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
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solvent
Reaction Step One
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solution
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Two
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150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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